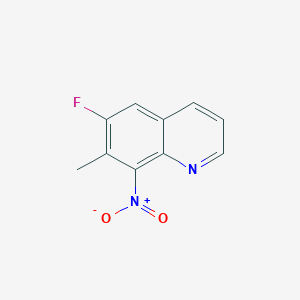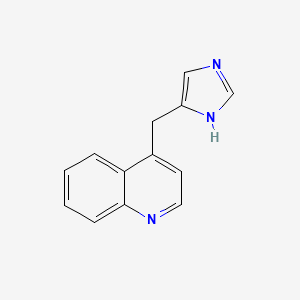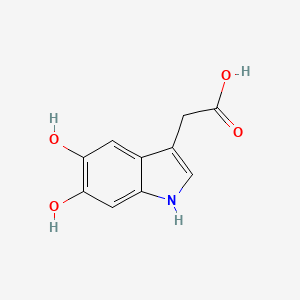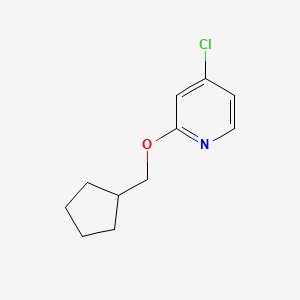
2-(Difluoromethoxy)-3-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 3-methylnaphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-3-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Halogenated or nitrated naphthalenes
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-3-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-3-methylnaphthalene involves its interaction with molecular targets in biological systems. The difluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethoxy)-3-methylnaphthalene
- 2-(Methoxy)-3-methylnaphthalene
- 2-(Chloromethoxy)-3-methylnaphthalene
Uniqueness
2-(Difluoromethoxy)-3-methylnaphthalene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H10F2O |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-3-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-6-9-4-2-3-5-10(9)7-11(8)15-12(13)14/h2-7,12H,1H3 |
Clave InChI |
GVDHDJOMSQFMKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C=C1OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)


![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)

![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)



